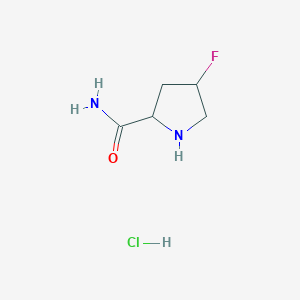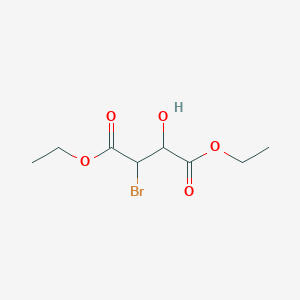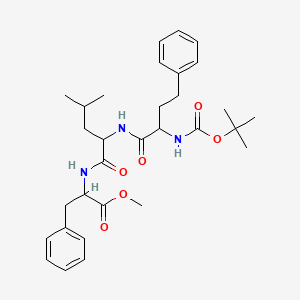
Acrylic acid, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylic acid, aluminum salt is a compound formed by the reaction of acrylic acid with aluminumIt is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus . The aluminum salt of acrylic acid is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acrylic acid, aluminum salt typically involves the neutralization of acrylic acid with aluminum hydroxide or aluminum sulfate. The reaction can be represented as follows:
[ \text{CH}_2=\text{CHCOOH} + \text{Al(OH)}_3 \rightarrow \text{Al(CH}_2=\text{CHCOO)}_3 + 3\text{H}_2\text{O} ]
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and formation of the desired salt .
Industrial Production Methods
Industrial production of this compound often involves the use of aluminum sulfate as the aluminum source. The process includes mixing acrylic acid with aluminum sulfate in a reactor, followed by filtration and drying to obtain the final product. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Acrylic acid, aluminum salt undergoes various chemical reactions, including:
Addition Reactions: The vinyl group in acrylic acid can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: Acrylic acid readily undergoes polymerization, which can be catalyzed by heat, light, and peroxides.
Esterification: The carboxyl group in acrylic acid can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Acrylic acid can be oxidized to form acrylic anhydride or other oxidized derivatives.
Reducing Agents: Reduction of acrylic acid can lead to the formation of propionic acid.
Catalysts: Polymerization reactions often use catalysts like peroxides or azo compounds.
Major Products Formed
Polymers: Polyacrylic acid and its derivatives are major products formed through polymerization.
Esters: Methyl acrylate, ethyl acrylate, and other esters are formed through esterification reactions.
Scientific Research Applications
Acrylic acid, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of dental materials and wound dressings.
Industry: Acts as a setting accelerator in cement and concrete formulations.
Mechanism of Action
The mechanism of action of acrylic acid, aluminum salt involves its ability to form cross-linked networks and interact with other chemical species. In cement setting, for example, it accelerates the hydration process by forming complexes with calcium ions, leading to faster setting and increased strength . In biological systems, it can form hydrogels that swell in water, allowing for controlled release of drugs .
Comparison with Similar Compounds
Acrylic acid, aluminum salt can be compared with other similar compounds such as:
Meththis compound: Similar in structure but has a methyl group attached to the vinyl group, leading to different reactivity and applications.
Acrylic acid, sodium salt: More soluble in water and used in different applications like water treatment and superabsorbent polymers.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it valuable in industrial, chemical, and biological research.
Properties
Molecular Formula |
C9H9AlO6 |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
di(prop-2-enoyloxy)alumanyl prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Al/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
LIQDVINWFSWENU-UHFFFAOYSA-K |
Canonical SMILES |
C=CC(=O)O[Al](OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13398870.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
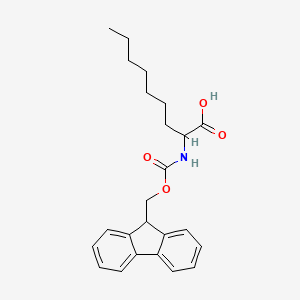
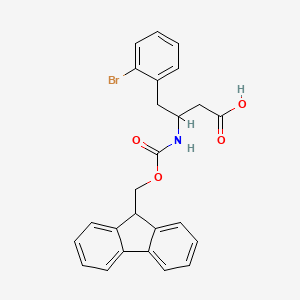
![1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B13398887.png)
![[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B13398893.png)

![2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene](/img/structure/B13398900.png)
![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)
